3-(Methylthio)butanal

Catalog No.
S1490289
CAS No.
16630-52-7
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)butanal

CAS Number

16630-52-7

Product Name

3-(Methylthio)butanal

IUPAC Name

3-methylsulfanylbutanal

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N

SMILES

CC(CC=O)SC

solubility

insoluble in water; soluble in alcohol

Synonyms

3-(Methylthio)butyraldehyde; 3-Methylsulfanylbutyraldehyde; β-(Methylthio)butyraldehyde

Canonical SMILES

CC(CC=O)SC

The exact mass of the compound 3-(Methylthio)butanal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohol. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

3-(Methylthio)butanal (CAS 16630-52-7) is a branched, sulfur-containing aliphatic aldehyde primarily utilized as a high-value synthetic intermediate and a specialized flavor and fragrance agent . Structurally characterized by a methylthio group at the 3-position of a butanal backbone, this compound exhibits a boiling point of 62-64 °C (at 10 mmHg) and a vapor density of 4.1 versus air . In industrial procurement, its primary value lies in its unique branched carbon skeleton, which serves as an irreplaceable precursor for specific agrochemicals such as Sulfoxaflor, and provides a highly lipophilic, distinct savory aroma profile for complex food matrices .

Generic substitution with the closely related, unbranched analog methional (3-methylthiopropanal) routinely fails in both chemical synthesis and advanced formulation workflows. In agrochemical manufacturing, methional lacks the critical methyl branch at the 3-position, rendering it entirely useless for synthesizing target molecules like Sulfoxaflor that strictly require a branched C5 thioether backbone . Furthermore, in flavor and fragrance applications, methional's significantly lower lipophilicity (LogP 0.34) alters phase partitioning in lipid-rich matrices, making it an unsuitable drop-in replacement for 3-(methylthio)butanal (LogP 1.05) when sustained release and stability in oil-based formulations are required [1].

Essential Branched Backbone for Sulfoxaflor Insecticide Synthesis

3-(Methylthio)butanal provides the exact C5 branched thioether backbone required for the synthesis of the insecticide Sulfoxaflor . Substituting it with the unbranched analog methional (3-methylthiopropanal) fails to yield the active sulfoximine structure, as methional lacks the critical methyl branch at the 3-position .

Evidence DimensionPrecursor structural viability
Target Compound DataYields required branched C5 backbone for Sulfoxaflor
Comparator Or BaselineMethional (Yields inactive C4 linear backbone)
Quantified Difference100% structural requirement (binary pass/fail)
ConditionsIndustrial agrochemical synthesis

Procurement for sulfoximine-based agrochemical manufacturing strictly requires the branched butanal derivative to achieve the correct active ingredient.

Enhanced Lipophilicity for Oil-Phase Formulation Stability

3-(Methylthio)butanal exhibits a significantly higher octanol-water partition coefficient (LogP = 1.05) compared to methional (LogP = 0.34). This increased lipophilicity ensures better retention and stability in lipid-rich food matrices or oil-based flavor formulations, where methional might partition too rapidly into aqueous phases.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP = 1.05
Comparator Or BaselineMethional (LogP = 0.34)
Quantified Difference0.71 log unit difference (~3-fold higher lipophilicity)
ConditionsStandard physicochemical profiling at 20°C

Buyers formulating lipid-based flavorings or fragrances must select the butanal derivative to prevent premature phase-partitioning and ensure sustained aroma release.

Positive Allosteric Modulation of Human T1R1/T1R3 Receptors

In sensory receptor assays, 3-(methylthio)butanal functions as a potent Positive Allosteric Modulator (PAM) for the human umami receptor (hT1R1/hT1R3)[1]. It significantly enhances L-Glutamate responses even in the presence of IMP, offering a distinct receptor binding profile compared to standard nucleotide enhancers [1].

Evidence DimensionhT1R1/hT1R3 receptor response enhancement
Target Compound DataActs as PAM and weak agonist
Comparator Or BaselineBaseline L-Glu / IMP response
Quantified DifferenceStatistically significant enhancement of L-Glu response
ConditionsHEK293T cells coexpressing hT1R1/hT1R3

Flavor science procurement teams can utilize this compound to achieve non-nucleotide umami enhancement in savory food formulations.

Agrochemical Active Ingredient Manufacturing

Essential as the primary starting material for the synthesis of Sulfoxaflor and related sulfoximine-based insecticides, where its specific branched C5 backbone is structurally mandatory and cannot be replaced by linear analogs .

Lipid-Rich Flavor and Fragrance Formulation

Ideal for savory, potato, or roasted flavor profiles in oil-based matrices, where its elevated lipophilicity prevents premature aqueous partitioning and ensures sustained aroma release compared to standard methional .

Non-Nucleotide Umami Enhancer Development

Utilized in advanced food science R&D to formulate novel savory enhancers, leveraging its proven capacity to act as a Positive Allosteric Modulator (PAM) for human T1R1/T1R3 receptors alongside L-Glutamate [1].

Physical Description

colourless to pale yellow liquid with green, musky, buchu odou

XLogP3

0.7

Density

d20 1
0.994-1.003

GHS Hazard Statements

Aggregated GHS information provided by 1487 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 114 of 1487 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1373 of 1487 companies with hazard statement code(s):;
H302 (94.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (94.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16630-52-7

Wikipedia

3-(methylthio)butanal

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanal, 3-(methylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

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